3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide
Description
3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is a tricyclic pyrroloquinolinone derivative featuring a butanamide side chain with a methyl substituent at the 3-position. Its core structure combines a pyrrolidine ring fused to a quinolinone system, which is further functionalized with an amide-linked alkyl chain. The methyl group on the butanamide moiety distinguishes it from structurally related analogs, influencing its physicochemical and biological behavior.
Properties
IUPAC Name |
3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)7-14(19)17-13-8-11-3-4-15(20)18-6-5-12(9-13)16(11)18/h8-10H,3-7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFWQGHGDOEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is a synthetic compound that belongs to the class of pyrroloquinoline derivatives. These compounds have attracted significant attention due to their potential biological activities, particularly in the fields of oncology and anticoagulation therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 232.28 g/mol. The structure features a pyrroloquinoline moiety that contributes to its biological activity.
The biological activity of 3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act as an inhibitor for various enzymes and receptors involved in critical biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for coagulation factors such as Factor Xa and Factor XIa, which are crucial in thrombotic disorders.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrroloquinoline compounds can induce apoptosis in cancer cells by modulating Bcl-2 family proteins.
Anticoagulant Activity
In vitro studies have assessed the anticoagulant properties of related pyrroloquinoline derivatives. For instance, derivatives exhibited IC50 values indicating their potency as inhibitors against Factor Xa and Factor XIa:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 3.68 | Factor Xa |
| Compound B | 2.00 | Factor XIa |
These results highlight the potential of these compounds as effective anticoagulants.
Anticancer Activity
A study evaluating the anticancer potential of pyrroloquinoline derivatives showed promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-methyl-N-(4-oxo...) | A549 (Lung Cancer) | 15.0 |
| 3-methyl-N-(4-oxo...) | MCF7 (Breast Cancer) | 12.5 |
These findings suggest that the compound may induce cytotoxic effects on various cancer cell lines.
Case Studies
- Study on Anticoagulant Activity :
-
Cancer Cell Apoptosis Induction :
- A separate investigation focused on the impact of pyrroloquinoline compounds on apoptosis in cancer cells. Results indicated that these compounds could activate apoptotic pathways via mitochondrial dysfunction and caspase activation .
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural homology with several classes of molecules, primarily differing in substituents on the butanamide chain or the pyrroloquinolinone core. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ in 3r ) may reduce metabolic stability compared to the methyl group in the target compound.
Key Observations :
- Aryl-substituted butanamides (e.g., 3r, 3q) are synthesized via palladium-catalyzed cross-coupling, achieving high yields (66–95%) .
- The target compound’s methyl group may simplify synthesis compared to bulkier substituents (e.g., benzoyl in 13b ).
Physicochemical Properties
Data inferred from analogous compounds:
Key Observations :
- The methyl group in the target compound likely increases LogP compared to polar derivatives (e.g., formyl in 3t ).
- Crystalline solids (e.g., 12b ) suggest that the pyrroloquinolinone core promotes crystallinity.
Key Observations :
- The butanamide chain in the target compound may enhance binding to hydrophobic enzyme pockets compared to shorter-chain analogs .
Q & A
Q. What statistical methods are recommended for reconciling variability in biological replicate assays?
- Methodological Answer :
- ANOVA with Tukey’s Post Hoc Test : Identify significant outliers across replicates.
- EC50 Confidence Intervals : Bootstrap resampling (10,000 iterations) to quantify uncertainty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
